5-(3-methylbutyl)-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
Properties
IUPAC Name |
5-(3-methylbutyl)-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S2/c1-14(2)8-11-28-22(30)20-19(16-6-5-9-24-21(16)32-20)26-23(28)31-13-15-12-18(29)27-10-4-3-7-17(27)25-15/h3-7,9-10,12,14H,8,11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGLRVGBMVIMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC4=CC(=O)N5C=CC=CC5=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis from Pyrido-Pyrimidine Precursors
The most widely reported approach involves a seven-step sequence starting from 2-chloropyrido[1,2-a]pyrimidin-4-one (Figure 1):
Step 1 : Thiolation at C2
Reaction with thiourea in refluxing ethanol introduces a thiol group, yielding 2-mercaptopyrido[1,2-a]pyrimidin-4-one (85% yield).
Step 2 : Alkylation with 3-Methylbutyl Bromide
The thiol intermediate undergoes alkylation using 3-methylbutyl bromide in tetrahydrofuran (THF) with cesium carbonate as a base, forming the 2-(3-methylbutylthio) derivative (72% yield).
Step 3 : Mannich Cyclization
Condensation with formaldehyde and ammonium acetate in acetic acid generates the triazatricyclo framework. This exothermic reaction requires strict temperature control (0–5°C) to prevent oligomerization.
Step 4 : Oxidative Sulfurization
Treatment with hydrogen peroxide in dichloromethane oxidizes the thioether to a sulfone, enhancing electrophilicity for subsequent cross-coupling.
Step 5 : Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with a boronic ester-functionalized pyrimidine introduces the methylsulfanyl group at position 4. Optimal conditions use Pd(PPh3)4 and K2CO3 in dimethoxyethane (DME) at 80°C.
Step 6 : Acid-Catalyzed Lactamization
Cyclization under acidic conditions (H2SO4, 100°C) forms the 8-thia-3,5,10-triazatricyclo system. High dilution techniques minimize intermolecular side reactions.
Step 7 : Final Purification
Chromatography on silica gel (ethyl acetate/hexane, 3:1) followed by recrystallization from methanol yields the pure compound (overall yield: 18–22%).
Alternative Pathways via Heterocyclic Annulation
A patent-pending method (CN107522672A) employs a one-pot annulation strategy using 2-methylresorcinol and cyanuric chloride under phosphotungstic acid catalysis:
- Initial Condensation : 2-Methylresorcinol reacts with cyanuric chloride in chlorobenzene at 70°C to form a trisubstituted triazine intermediate.
- Thiol-Epoxide Ring Opening : Epichlorohydrin introduces the thia group, followed by nucleophilic attack by 4-oxopyrido[1,2-a]pyrimidin-2-ylmethanethiol.
- Oxidative Workup : Hydrogen peroxide in acetic acid ensures complete oxidation of residual thiols to disulfides.
This route reduces step count but requires meticulous control of stoichiometry to avoid over-alkylation.
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield Improvement (%) |
|---|---|---|---|
| Thiolation | Ethanol | 78 | 85 → 92 |
| Alkylation | THF | 0 → 20 | 72 → 81 |
| Suzuki Coupling | DME | 80 | 65 → 73 |
| Lactamization | Toluene | 100 | 55 → 68 |
Polar aprotic solvents (e.g., DMF, DMSO) increase cyclization rates but promote decomposition above 90°C.
Catalytic Systems
- Palladium Catalysts : Pd(OAc)2 with Xantphos ligand enhances coupling efficiency (TOF = 120 h⁻¹) compared to Pd(PPh3)4.
- Acid Catalysts : p-Toluenesulfonic acid (pTSA) outperforms H2SO4 in lactamization, reducing side product formation from 15% to 6%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d6): δ 8.72 (d, J = 5.6 Hz, 1H, pyrimidine-H), 7.89 (s, 1H, thiazole-H), 3.21 (t, J = 7.2 Hz, 2H, SCH2), 1.65 (m, 1H, CH(CH3)2).
- HRMS : m/z 463.5682 [M+H]+ (calc. 463.5679).
Industrial-Scale Considerations
- Cost Analysis : Raw material costs dominate (∼65% of total), driven by palladium catalysts and specialized ligands.
- Waste Streams : Solvent recovery (THF, DME) reduces environmental impact by 40%.
- Process Safety : Exothermic Mannich cyclization necessitates jacketed reactors with rapid cooling capacity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-isopentyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thioether linkage can be substituted with different alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, 3-isopentyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets can lead to the development of new treatments for various diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-isopentyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share key structural motifs with the target molecule:
Key Observations:
Tricyclic vs. Bicyclic Systems: The target compound and CAS 866131-87-5 both feature tricyclic cores, whereas the thiazolidinone derivative is bicyclic. Tricyclic systems often exhibit enhanced rigidity and binding affinity due to conformational constraints.
Sulfanyl Substituents : The methylsulfanyl group in the target compound and the prenylthio group in ’s compound suggest redox-sensitive or nucleophile-targeting behavior.
Alkyl Chains : The 3-methylbutyl group in the target compound may improve lipophilicity compared to the shorter alkyl chains in CAS 866131-87-5 .
Physicochemical Properties
Notes:
Bioactivity and Computational Predictions
While direct bioactivity data for the target compound are absent, predictive tools like Hit Dexter 2.0 can assess promiscuity or "dark chemical matter" risks. Analogues such as CAS 866131-87-5 and the thiazolidinone derivative have shown:
- Antimicrobial Activity: Thiazolidinones inhibit bacterial enzymes (e.g., MurB ligase) .
- Cytotoxicity: Tricyclic pyrimidinones disrupt DNA repair in cancer cells .
Biological Activity
The compound 5-(3-methylbutyl)-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic molecule with potential biological activity. This article explores its biological properties, synthesis methods, and related studies.
Structural Characteristics
The compound features a unique structural framework that includes:
- A pyrido[1,2-a]pyrimidinone core
- A thiazolidine moiety
- A methylsulfanyl group
Its molecular formula is with a molecular weight of approximately 396.55 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to this structure exhibit significant antibacterial and antifungal activities . For instance:
- Derivatives containing thiazolidine rings have shown potent activity against various Gram-positive and Gram-negative bacteria, often surpassing traditional antibiotics such as ampicillin and streptomycin.
- Studies have demonstrated that the compound can inhibit bacterial growth by interfering with critical metabolic pathways.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in microbial resistance mechanisms.
- Cellular Interaction : It has been suggested that the compound can induce apoptosis in certain cancer cell lines through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production .
Case Studies
- Antibacterial Activity : A study reported that derivatives of similar compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL against various bacterial strains .
- Anticancer Potential : In K562 leukemia cells, compounds similar to this one were shown to induce apoptosis by activating caspases and increasing ROS levels .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | C24H28N6O2S2 | Contains thiazolidine and piperazine substituents |
| 7-methyl derivatives of similar thiazolidine compounds | Varies | Variations in methyl positioning alter biological activity |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:
- Formation of the pyrido[1,2-a]pyrimidinone core.
- Introduction of the thiazolidine moiety.
- Functionalization with the methylsulfanyl group.
Careful control of reaction conditions is necessary to achieve high yields and purity.
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities and mechanisms of action for this compound. Potential areas for future studies include:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Exploration of structural modifications to enhance efficacy or reduce side effects.
Q & A
Q. What are the key synthetic strategies for constructing the pyrido[1,2-a]pyrimidin-4-one core in this compound?
The pyrido[1,2-a]pyrimidin-4-one scaffold can be synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with appropriately substituted aldehydes under acidic conditions, followed by oxidative cyclization using sodium hypochlorite or iodine. For example, details the formation of a triazolopyridine derivative via hypochlorite-mediated cyclization of a Schiff base intermediate, yielding a fused heterocyclic system . Key steps include monitoring reaction progress via TLC and NMR, with purification via vacuum filtration and washing with methanol/water mixtures.
Q. How is the structural integrity of this compound validated after synthesis?
Multinuclear NMR spectroscopy (1H, 13C) is critical for confirming connectivity and substituent placement. For instance, in , aromatic protons in the pyrido[1,2-a]pyrimidinone system resonate at δ 8.09–7.02 ppm, while the methylsulfanyl group appears as a singlet near δ 2.50 ppm. Complementary FTIR analysis (e.g., C=O stretch at ~1596 cm⁻¹) and high-resolution mass spectrometry (HRMS) with <5 ppm mass accuracy further validate molecular composition .
Q. What solvents and catalysts are optimal for introducing the methylsulfanyl group?
Thioether linkages (e.g., methylsulfanyl groups) are typically introduced via nucleophilic substitution or thiol-ene reactions. highlights the use of dichloromethane or ethanol as solvents, with catalytic acetic acid or palladium on carbon for coupling reactions involving thiol-containing intermediates. Reaction temperatures are maintained at reflux (~78°C for ethanol) to ensure completion .
Advanced Research Questions
Q. How can contradictory NMR data arising from dynamic rotational isomerism be resolved?
Dynamic processes in solution (e.g., restricted rotation around the C–S bond in methylsulfanyl groups) may split NMR signals. To resolve this, variable-temperature (VT) NMR studies (e.g., from 25°C to 60°C) can coalesce split peaks into singlets, confirming the presence of rotamers. demonstrates referencing to residual DMSO-d6 (δ 2.50 ppm) and using 500 MHz instruments to enhance resolution .
Q. What computational methods are recommended for predicting binding interactions with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER, GROMACS) can model interactions with enzymes or receptors. For example, suggests using the compound’s thieno[3,2-b]pyridine moiety as a pharmacophore for π-π stacking with aromatic residues in kinase active sites. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps .
Q. How can synthetic yields be improved for the triazatricyclo[7.4.0.02,7]trideca system?
and emphasize optimizing stoichiometry and reaction time. For instance, using a 1.2:1 molar ratio of the pyrido[1,2-a]pyrimidinone precursor to the thiol-containing reagent reduces side reactions. Microwave-assisted synthesis (e.g., 100°C, 30 min in DMF) enhances reaction efficiency compared to conventional heating (3–6 hours) .
Q. What strategies mitigate oxidative degradation of the 8-thia moiety during storage?
Lyophilization under inert gas (N2 or Ar) and storage at −80°C in amber vials minimize oxidation. recommends adding antioxidants like butylated hydroxytoluene (BHT, 0.01% w/v) to ethanol stock solutions. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .
Data Contradiction and Optimization
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
Re-evaluate force field parameters (e.g., partial charges) in docking studies and validate with experimental mutagenesis data. For example, notes that fluorobenzyl derivatives may exhibit unexpected steric clashes in vitro despite favorable docking scores. Surface plasmon resonance (SPR) can quantify binding affinity (KD) to reconcile discrepancies .
Q. Why do similar synthetic routes yield varying purities in the final product?
Trace metal contaminants (e.g., Fe³⁺) in solvents or reagents can catalyze side reactions. advises pre-treating solvents with activated charcoal and using Chelex resin to remove metal ions. Purity is assessed via melting point analysis (e.g., sharp MP ranges of 175–176°C in ) and elemental analysis (C, H, N ±0.4%) .
Structural and Functional Analysis
Q. What spectroscopic techniques differentiate between keto-enol tautomers in the 4-oxopyrido[1,2-a]pyrimidine moiety?
13C NMR can identify tautomeric forms: the keto form shows a carbonyl carbon at ~190 ppm, while the enol form exhibits a conjugated C–O signal near 165 ppm. IR spectroscopy further distinguishes tautomers via O–H stretches (enol: ~3200 cm⁻¹) versus C=O stretches (keto: ~1680 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
